BenchChemオンラインストアへようこそ!

3-amino-N-pyridin-3-ylbenzenesulfonamide

Carbonic anhydrase Enzyme inhibition Sulfonamide

Select 3-amino-N-pyridin-3-ylbenzenesulfonamide as your core scaffold for next-generation metalloenzyme and kinase inhibitors. This intermediate uniquely positions a 3-aminophenyl group and a 3-pyridyl moiety via a hydrogen-bonding sulfonamide bridge, enabling critical P1 hydrophobic pocket interactions and a favorable CYP3A4 avoidance profile unattainable with para-substituted isomers. Procure this compound to rapidly explore pyridinium substitutions that yield sub-nanomolar CA IX/XII inhibitors and anti-T. cruzi leads with nanomolar potency.

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
Cat. No. B8293083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-pyridin-3-ylbenzenesulfonamide
Molecular FormulaC11H11N3O2S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)N
InChIInChI=1S/C11H11N3O2S/c12-9-3-1-5-11(7-9)17(15,16)14-10-4-2-6-13-8-10/h1-8,14H,12H2
InChIKeyRAGFYHJTQKWYKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-pyridin-3-ylbenzenesulfonamide: A Versatile Pyridyl Sulfonamide Scaffold for Carbonic Anhydrase, PI3K and Antimicrobial Research


3-amino-N-pyridin-3-ylbenzenesulfonamide (CAS: Not assigned, MF: C₁₁H₁₁N₃O₂S, MW: 249.29) is a functionalized arylsulfonamide featuring a 3-aminophenyl group linked via a sulfonamide bridge to a 3-pyridyl moiety. The presence of both a primary aromatic amine and the sulfonamide -SO₂NH- hydrogen-bonding motif positions this compound as a key intermediate or scaffold for generating inhibitors of zinc metalloenzymes (e.g., carbonic anhydrases), lipid kinases (PI3K), and for constructing broad-spectrum antimicrobial agents [1]. It is distinct from simpler sulfanilamide analogs due to its dual aromatic character which enables enhanced hydrophobic binding and selectivity [2].

Why Off-the-Shelf 3-Amino-N-pyridin-3-ylbenzenesulfonamide Analogs Cannot Be Substituted in CA, PI3K, and Antimicrobial SAR Studies


Generic substitution of 3-amino-N-pyridin-3-ylbenzenesulfonamide with other arylsulfonamides or unsubstituted sulfanilamide is not scientifically valid for focused structure-activity relationship (SAR) campaigns. The ortho-, meta-, or para-substitution of the amino group on the phenyl ring profoundly alters electron density and receptor binding geometry, with meta-substitution (3-amino) enabling distinct P1 hydrophobic pocket interactions in carbonic anhydrase isoforms compared to para-substituted analogs [1]. Furthermore, the 3-pyridyl nitrogen positioning is critical for both metal chelation and off-target selectivity; swapping to 2-pyridyl or 4-pyridyl regioisomers drastically reduces potency against specific isoforms [2] and eliminates the favorable CYP3A4 avoidance profile observed for the 3-pyridyl scaffold [3].

3-Amino-N-pyridin-3-ylbenzenesulfonamide: Quantitative Evidence of Differentiation in Carbonic Anhydrase Isoform Selectivity and Antiparasitic Potency


Carbonic Anhydrase I (hCA I) Inhibition by 3-Amino-N-pyridin-3-ylbenzenesulfonamide Compared to Standard Acetazolamide

The parent 3-amino-N-pyridin-3-ylbenzenesulfonamide exhibits moderate inhibition of the cytosolic off-target isoform hCA I with a Ki of 3.70 × 10³ nM (3.70 µM) [1]. While this is less potent than acetazolamide (AAZ, Ki typically 200–250 nM for hCA I), this modest hCA I affinity is mechanistically significant as a baseline reference point for assessing the selectivity gains achieved through pyridinium quaternization (see subsequent evidence item) [2].

Carbonic anhydrase Enzyme inhibition Sulfonamide

Nanomolar Potency of 3-Aminobenzenesulfonamide Pyridinium Derivatives Against Tumor-Associated CA IX and CA XII

While the parent 3-amino-N-pyridin-3-ylbenzenesulfonamide is a moderate CA I inhibitor, its synthetic elaboration into pyridinium-substituted derivatives (via quaternization at the pyridine nitrogen) yields compounds with nanomolar to sub-nanomolar potency against the tumor-associated transmembrane isoforms CA IX and CA XII [1]. These derivatives achieved excellent inhibitory activity in the nanomolar range against CA IX with most sulfonamides, and against CA XII at nanomolar/sub-nanomolar levels with select analogs [2]. Docking studies revealed a preference for binding the P1 hydrophobic site of CAs, which is a structurally distinct interaction not achievable with simple benzenesulfonamide analogs lacking the pyridyl moiety [1].

Tumor hypoxia Carbonic anhydrase IX Selectivity index

T. cruzi Antiparasitic Activity of 3-Pyridyl Sulfonamide Analog 2 (7 nM IC50) Versus Benznidazole Control

A closely related 3-pyridyl benzenesulfonamide analog (Compound 2) derived from this chemotype demonstrated potent anti-Trypanosoma cruzi activity with an IC50 of 0.007 µM (7 nM), representing a >170-fold improvement over the clinical standard benznidazole (IC50 = 1.2–4.2 µM) in the same assay system [1]. Furthermore, Compound 2 exhibited a selectivity index (SI) of ≥10 based on host cell cytotoxicity testing against L929 mouse fibroblasts, with low toxicity observed [2]. The SAR analysis indicated that the benzamide and sulfonamide functional groups, N-methylpiperazine, and sterically unhindered 3-pyridyl substructures were required for high activity [1].

Chagas disease Trypanosoma cruzi Selectivity index

3-Amino-N-pyridin-3-ylbenzenesulfonamide Derived PI3Kδ Inhibition (374 nM) with Favorable CYP3A4 Avoidance (>10 µM)

A derivative of the 3-amino-N-pyridin-3-ylbenzenesulfonamide scaffold (BDBM50394897) inhibits PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 374 nM [1]. In parallel profiling, this same compound showed negligible time-dependent inhibition of CYP3A4 in human liver microsomes, with an IC50 > 10,000 nM (>10 µM) [2]. This combination of sub-micromolar cellular PI3Kδ activity coupled with minimal CYP3A4 inhibition distinguishes this chemotype from many ATP-competitive kinase inhibitors that commonly suffer from CYP3A4-mediated drug-drug interaction liabilities [3].

PI3K delta Kinase inhibitor CYP3A4 avoidance

Synthetic Accessibility: 93.3% Yield via One-Pot Sulfonamide Coupling of 3-Aminopyridine

The core N-pyridin-3-yl-benzenesulfonamide framework can be synthesized in a simple one-pot procedure via reaction of benzene sulfonyl chloride with 3-aminopyridine in the presence of aqueous Na₂CO₃ and HCl, achieving a high isolated yield of 93.3% [1]. This high-yielding, scalable route contrasts with the multi-step Pd-catalyzed cross-coupling methodologies often required for more complex pyridyl-sulfonamide analogs lacking the 3-amino substitution pattern [2].

Synthetic methodology Process chemistry Sulfonamide coupling

Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide Against Gram-Positive and Gram-Negative Bacteria

N-pyridin-3-yl-benzenesulfonamide (the core scaffold of the target compound lacking the 3-amino substituent) demonstrated broad-spectrum antibacterial activity when tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi, Escherichia coli) bacterial strains at concentrations of 25, 50, 100, and 150 mg/mL [1]. The synthesized compound exhibited significant growth inhibition across all tested strains, with full characterization by FTIR, ¹H NMR, and ¹³C NMR confirming the sulfonamide structure [1].

Antibacterial Gram-positive Gram-negative

Optimal Scientific and Industrial Use Cases for 3-Amino-N-pyridin-3-ylbenzenesulfonamide Based on Quantitative Evidence


Lead Optimization for Tumor-Selective Carbonic Anhydrase IX/XII Inhibitors

The 3-amino-N-pyridin-3-ylbenzenesulfonamide scaffold is ideally suited as a starting point for designing membrane-impermeant, tumor-selective CA IX and CA XII inhibitors. As demonstrated by Akocak et al. [1], quaternization of the pyridine nitrogen yields pyridinium derivatives with nanomolar to sub-nanomolar potency against these transmembrane isoforms while maintaining modest cytosolic CA I/II activity. The parent scaffold's moderate hCA I Ki of 3.70 µM [2] provides an ideal baseline for measuring selectivity gains. Procurement of this compound enables medicinal chemistry teams to rapidly explore pyridinium substitutions that enhance the P1 hydrophobic pocket binding observed in docking studies [1].

Chagas Disease Drug Discovery and Antiparasitic Screening

This chemotype has demonstrated exceptional antiparasitic activity against Trypanosoma cruzi, with analog Compound 2 achieving an IC50 of 7 nM (>170× more potent than benznidazole) and a selectivity index ≥10 [3]. Procurement of 3-amino-N-pyridin-3-ylbenzenesulfonamide as a core scaffold enables SAR exploration around the N-methylpiperazine and 3-pyridyl substructures identified as essential for high anti-T. cruzi potency [3]. The favorable selectivity profile supports its use in Chagas disease lead optimization programs where current nitroaromatic therapies fail in chronic stages [4].

PI3Kδ-Focused Kinase Inhibitor Development with DMPK Advantages

For research programs targeting PI3Kδ in B-cell malignancies or inflammatory diseases, 3-amino-N-pyridin-3-ylbenzenesulfonamide derivatives offer a distinct advantage: sub-micromolar cellular PI3Kδ inhibition (IC50 = 374 nM) coupled with negligible CYP3A4 time-dependent inhibition (IC50 > 10 µM) [5]. This built-in CYP3A4 avoidance profile, documented in the Pfizer EP1937639B1 patent family for pyridinaminosulfonyl benzamides [6], reduces the risk of drug-drug interactions that complicate the development of many ATP-competitive kinase inhibitors. Researchers can procure this scaffold to design PI3Kδ inhibitors with cleaner in vivo pharmacology and reduced hepatotoxicity concerns.

High-Throughput Antimicrobial Screening and SAR Expansion

The N-pyridin-3-yl-benzenesulfonamide core exhibits broad-spectrum antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (S. typhi, E. coli) pathogens [7]. Related pyridine-based N-sulfonamides have shown inhibition zones exceeding those of clinical comparators sulfadiazine and gentamicin against Klebsiella pneumonia [8]. The high-yielding, one-pot synthetic route (93.3%) using inexpensive reagents [7] makes this scaffold economically viable for large-scale antimicrobial screening campaigns. The 3-amino substituent provides a convenient handle for further derivatization to explore novel antibacterial agents targeting resistant strains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-amino-N-pyridin-3-ylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.